Immepip dihydrobromide

Catalog No.
S530533
CAS No.
164391-47-3
M.F
C9H17Br2N3
M. Wt
327.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Immepip dihydrobromide

CAS Number

164391-47-3

Product Name

Immepip dihydrobromide

IUPAC Name

4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide

Molecular Formula

C9H17Br2N3

Molecular Weight

327.06 g/mol

InChI

InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H

InChI Key

YGNJPNRDGXJQJX-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CN=CN2.Br.Br

Solubility

Soluble in DMSO

Synonyms

Immepip (hydrobromide)

Canonical SMILES

C1CNCCC1CC2=CN=CN2.Br.Br

Description

The exact mass of the compound Immepip dihydrobromide is 324.9789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Histamine Receptor Agonist

  • Function: Immepip dihydrobromide acts as a potent agonist for histamine H3 and H4 receptors []. Agonists mimic the effects of natural molecules that bind to these receptors. Histamine receptors are involved in numerous physiological processes, including sleep, neurotransmission, and pain perception [, , ].
  • Research Applications: By activating histamine receptors, immepip dihydrobromide can be a valuable tool in studies investigating the function of these receptors in various biological systems. Researchers can use it to understand the role of histamine signaling in sleep regulation, nervous system function, and pain response.

Phosphatidylinositol-3-Kinase (PI3K) Inhibitor

  • Function: Immepip dihydrobromide can also inhibit the enzyme phosphatidylinositol-3-kinase (PI3K) []. PI3K plays a critical role in cell growth, survival, and metabolism [].
  • Research Applications: Researchers can utilize immepip dihydrobromide to study the function of PI3K in various cellular processes. By inhibiting PI3K activity, scientists can gain insights into how this enzyme regulates cell behavior and identify potential targets for therapeutic intervention in diseases associated with abnormal PI3K signaling.

Immepip dihydrobromide is a chemical compound with the molecular formula C₉H₁₅N₃·2HBr and a molecular weight of approximately 327.06 g/mol. It is the dihydrobromide salt of immepip, a potent and selective nonchiral agonist of the histamine H3 receptor. Immepip dihydrobromide has garnered attention for its significant pharmacological properties, particularly in the modulation of neurotransmitter release and its potential therapeutic applications in neurological disorders.

Immepip dihydrobromide acts primarily as an agonist on H3 and H4 histamine receptors, but with selectivity towards H3 receptors [, ]. H3 receptors are located on neurons and are involved in regulating the release of other neurotransmitters. Activation of H3 receptors by Immepip dihydrobromide can potentially influence various neurological processes []. However, the exact mechanisms by which Immepip dihydrobromide affects the nervous system are still being explored.

Immepip dihydrobromide primarily acts as an agonist at histamine H3 and H4 receptors, influencing various biochemical pathways. The activation of these receptors can lead to:

  • Inhibition of Histamine Release: Immepip dihydrobromide reduces cortical histamine release, which may affect sleep-wake cycles and cognitive functions .
  • Modulation of Neurotransmitter Systems: By acting on H3 receptors, it can influence the release of other neurotransmitters such as dopamine and norepinephrine, potentially impacting mood and behavior .

The biological activity of immepip dihydrobromide is characterized by its role as an agonist for histamine receptors:

  • Histamine H3 Receptor Agonism: It has a high affinity for the H3 receptor (Ki value of 0.4 nM), making it effective in modulating central nervous system functions .
  • Pain Modulation: Studies indicate that immepip dihydrobromide can inhibit nociceptive responses, suggesting its potential use in pain management by activating H3 receptors on spinal terminals .

The synthesis of immepip dihydrobromide involves several steps typically starting from simpler organic compounds. While specific proprietary methods may vary, a general approach includes:

  • Formation of the Core Structure: The synthesis begins with the preparation of the core piperidine structure.
  • Bromination: The introduction of bromine atoms to form the dihydrobromide salt.
  • Purification: The final product is purified to ensure high purity levels (≥98%) suitable for research applications .

Immepip dihydrobromide has several notable applications in research and potential therapeutic areas:

  • Neuroscience Research: Used extensively as a standard H3 receptor agonist in studies investigating histaminergic modulation in the brain.
  • Potential Therapeutic Uses: Its ability to modulate neurotransmitter release positions it as a candidate for treating conditions such as sleep disorders, cognitive dysfunctions, and pain syndromes.

Research has explored various interactions involving immepip dihydrobromide:

  • Histaminergic System Interactions: It interacts with both H3 and H4 receptors, influencing histamine dynamics and potentially affecting other neurotransmitter systems .
  • Behavioral Studies: Experiments have demonstrated its effects on sleep patterns and cognitive functions in animal models, indicating its role in neuromodulation .

Several compounds share structural or functional similarities with immepip dihydrobromide. Here are some notable examples:

Compound NameTypeReceptor AffinityUnique Features
A-331,440Histamine H3 AgonistHigh affinity for H3Selective for central nervous system
PitolisantHistamine H3 AntagonistBlocks H3 receptorsUsed for narcolepsy treatment
BetahistineHistamine AnalogPartial agonist at H1/H3Primarily used for vertigo

Uniqueness of Immepip Dihydrobromide

Immepip dihydrobromide is unique due to its selective action on the histamine H3 receptor without significant activity at other receptor types, making it a valuable tool for studying histaminergic mechanisms in both basic and applied research settings. Its ability to modulate neurotransmitter release while maintaining selectivity distinguishes it from other compounds that may have broader or less specific effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

326.97687 g/mol

Monoisotopic Mass

324.97892 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1. Liu, C., Ma, X., Jiang, X., et al. Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow. Mol. Pharmacol. 59(3), 420-426 (2001).
2. Vollinga, R.C., de Koning, J.P., Jansen, F.P., et al. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. J. Med. Chem. 37(3), 332-333 (1994).
3. Jansen, F.P., Mochizuki, T., Yamamoto, Y., et al. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, immepip and clobenpropit. Effects of intrahypothalamic and peripheral application. Eur. J. Pharmacol. 362(2-3), 149-155 (1998).
4. Cannon, K.E., Leurs, R., and Hough, L.B. Activation of peripheral and spinal histamine H3 receptors inhibits formalin-induced inflammation and nociception, respectively. Pharmacol. Biochem. Behav. 88(1), 122-129 (2007).

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